molecular formula C28H42O2 B3055097 Hexadecyl naphthalen-1-ylacetate CAS No. 6302-64-3

Hexadecyl naphthalen-1-ylacetate

Cat. No. B3055097
CAS RN: 6302-64-3
M. Wt: 410.6 g/mol
InChI Key: DVPGWPZAZCGSIU-UHFFFAOYSA-N
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Description

Hexadecyl naphthalen-1-ylacetate is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound is also known as C16NAA and is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The purpose of

Mechanism of Action

The mechanism of action of hexadecyl naphthalen-1-ylacetate is not fully understood. However, it is believed to inhibit the growth of fungi and bacteria by disrupting the cell membrane. It may also inhibit the production of inflammatory cytokines in the body, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. It has also been shown to reduce inflammation in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One advantage of using hexadecyl naphthalen-1-ylacetate in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of inhibiting the growth of various fungi and bacteria. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on hexadecyl naphthalen-1-ylacetate. One area of research could be the development of new drugs based on its antifungal, antibacterial, and anti-inflammatory properties. Another area of research could be the study of its potential use as a surfactant in the petroleum industry. Additionally, further research could be done to better understand its mechanism of action and its effects on different cell types.

Scientific Research Applications

Hexadecyl naphthalen-1-ylacetate has been studied for its potential applications in various fields of science. It has been shown to have antifungal, antibacterial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use as a surfactant in the petroleum industry due to its ability to reduce interfacial tension between oil and water.

properties

IUPAC Name

hexadecyl 2-naphthalen-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-30-28(29)24-26-21-18-20-25-19-15-16-22-27(25)26/h15-16,18-22H,2-14,17,23-24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPGWPZAZCGSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285269
Record name hexadecyl naphthalen-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6302-64-3
Record name NSC41237
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name hexadecyl naphthalen-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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